molecular formula C22H26N2O5 B1668460 Unii-5xgi48Q2DH CAS No. 319425-66-6

Unii-5xgi48Q2DH

Cat. No. B1668460
M. Wt: 398.5 g/mol
InChI Key: MFGSDSRTGUVZQG-DFQSSKMNSA-N
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Description

CF-1743 is a highly potent anti-varicella zoster virus nucleoside. CF-1743 proved to be significantly more potent than all reference anti-VZV compounds as measured either by inhibition of infectious virus particles and/or by viral DNA load.

Scientific Research Applications

Methods of Application

Valnivudine underwent clinical trials, including a Phase I trial demonstrating safety and tolerability in healthy volunteers. It also entered a Phase III trial to compare its efficacy with valacyclovir, although this study was terminated .

Results and Outcomes

, and its molecular weight is 398.4522 .

Wireless Communication - WiFi 6E Technology

Unii-5xgi48Q2DH is related to the implementation of WiFi 6E technology, which utilizes the XBAW RF Filter Technology for high data rate operations across multiple bands .

Summary of Application

The application involves the use of a diplexer to enable simultaneous operation of the UNII-1 to UNII-4 bands and the UNII-5 to UNII-8 bands, which is crucial for WiFi 6/6E systems to achieve high data rates .

Methods of Application

The technology employs XBAW filters to achieve less than 3 dB of loss in passbands and 50dB of isolation between the bands. This is significant for the system’s performance, allowing for compact system design and cost efficiency .

Results and Outcomes

The implementation of this technology in WiFi systems can lead to vastly improved performance over previous generations, with the potential for increased channel bandwidth and enhancements in the 802.11.ax standard .

Virtual Reality - Unreal Engine for Research

Unii-5xgi48Q2DH is linked to the use of the Unreal Engine in scientific research, providing a platform for simulations and visualizations .

Results and Outcomes

The use of Unreal Engine in research has led to a list of academic publications that utilize this technology for scientific discovery, demonstrating its effectiveness in enhancing understanding and analysis .

Machine Learning - Scientific Discovery

Unii-5xgi48Q2DH is also associated with the application of machine learning (ML) techniques in scientific discovery, enabling the analysis of large datasets and complex problems .

Results and Outcomes

The principled use of ML has opened new avenues for fundamental scientific discoveries, allowing researchers to embrace complexity in observational data previously intractable to classic analysis .

Generative AI - Scientific Visualizations

Unii-5xgi48Q2DH is relevant to the development of generative AI technologies that can fabricate advanced scientific visualizations .

Results and Outcomes

properties

IUPAC Name

3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-2-3-4-5-14-6-8-15(9-7-14)18-10-16-12-24(22(27)23-21(16)29-18)20-11-17(26)19(13-25)28-20/h6-10,12,17,19-20,25-26H,2-5,11,13H2,1H3/t17-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGSDSRTGUVZQG-DFQSSKMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC3=CN(C(=O)N=C3O2)C4CC(C(O4)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC=C(C=C1)C2=CC3=CN(C(=O)N=C3O2)[C@H]4C[C@@H]([C@H](O4)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60185781
Record name CF-1743
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Unii-5xgi48Q2DH

CAS RN

319425-66-6
Record name Cf 1743
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=319425-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CF-1743
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0319425666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CF-1743
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CF-1743
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XGI48Q2DH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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